6-Methylspiro[4.5]decan-8-one
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Overview
Description
6-Methylspiro[4.5]decan-8-one is an organic compound with the molecular formula C11H18O. It is characterized by a spiro structure, which means that two rings are connected through a single atom. This compound contains a ketone functional group, making it an important molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylspiro[4.5]decan-8-one can be achieved through several steps. One common method involves the transformation of Spiro[4.5]decan-6-one into 7-methylspiro[4.5]decan-6-one. This process includes methoxycarbonylation, followed by methylation and subsequent demethoxycarbonylation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized in a laboratory setting using the aforementioned synthetic routes. Industrial production would likely involve scaling up these laboratory procedures to produce the compound in larger quantities.
Chemical Reactions Analysis
Types of Reactions
6-Methylspiro[4.5]decan-8-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form different products.
Reduction: The ketone can be reduced to form alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.
Major Products Formed
Oxidation: Oxidized products may include carboxylic acids or esters.
Reduction: Reduced products typically include alcohols.
Substitution: Substituted products depend on the specific reagents used and the functional groups introduced.
Scientific Research Applications
6-Methylspiro[4.5]decan-8-one has several applications in scientific research, including:
Chemistry: Used as a reference standard in various chemical analyses and reactions.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 6-Methylspiro[4.5]decan-8-one involves its interaction with specific molecular targets and pathways. The ketone functional group plays a crucial role in its reactivity and interactions. The compound can act as an intermediate in various chemical reactions, facilitating the formation of more complex molecules .
Comparison with Similar Compounds
Similar Compounds
6-Methylspiro[4.5]decan-6-ol: A similar compound with an alcohol functional group instead of a ketone.
Spiro[4.5]decan-6-one: The parent compound without the methyl group.
Uniqueness
6-Methylspiro[4.5]decan-8-one is unique due to its specific spiro structure and the presence of a ketone functional group. This combination of features makes it a valuable compound in various chemical reactions and applications.
Properties
Molecular Formula |
C11H18O |
---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
10-methylspiro[4.5]decan-8-one |
InChI |
InChI=1S/C11H18O/c1-9-8-10(12)4-7-11(9)5-2-3-6-11/h9H,2-8H2,1H3 |
InChI Key |
AFDYRZYVMAMBGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)CCC12CCCC2 |
Origin of Product |
United States |
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